molecular formula C21H26ClN5O2S B10983555 5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide

5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide

Cat. No.: B10983555
M. Wt: 448.0 g/mol
InChI Key: SBPOTJSRSGXHCV-UHFFFAOYSA-N
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Description

5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a piperazine ring, a chlorophenyl group, and a thieno[3,4-C]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-C]pyrazole core, followed by the introduction of the piperazine and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological systems.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-1-piperazinecarboxamide
  • 2-Methyl-4H-thieno[3,4-C]pyrazol-3-amine
  • 5-Oxo-5-(4-piperazinyl)pentanoic acid

Uniqueness

What sets 5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide apart from similar compounds is its unique combination of functional groups and heterocyclic rings

Properties

Molecular Formula

C21H26ClN5O2S

Molecular Weight

448.0 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-oxopentanamide

InChI

InChI=1S/C21H26ClN5O2S/c1-25-21(17-13-30-14-18(17)24-25)23-19(28)6-3-7-20(29)27-10-8-26(9-11-27)16-5-2-4-15(22)12-16/h2,4-5,12H,3,6-11,13-14H2,1H3,(H,23,28)

InChI Key

SBPOTJSRSGXHCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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